3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Description
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a pyridin-3-ylmethyl group at the 1-position and an amino substituent at the 3-position. The structural flexibility of the pyridinone core allows for diverse substitution patterns, enabling optimization of physicochemical and biological properties.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-1-(pyridin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-10-4-2-6-14(11(10)15)8-9-3-1-5-13-7-9/h1-7H,8,12H2 |
InChI Key |
DWEUMSOPRQLYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the condensation of 3-aminopyridine with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting enzymatic activities and cellular processes.
Comparison with Similar Compounds
Structural Comparison
The substitution pattern on the pyridinone scaffold significantly influences molecular interactions and bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Aromatic vs. Aliphatic Substituents: The pyridin-3-ylmethyl group in the target compound provides a rigid aromatic extension, whereas analogs with morpholino or methoxyethyl groups introduce polar, flexible side chains .
- Bioisosteric Replacements: The 5-phenylamino group in Compound 73 () mimics hydrogen-bonding motifs seen in kinase inhibitors, contrasting with the 3-amino group in the target compound .
Pharmacological and Functional Comparisons
Pyridin-2(1H)-ones exhibit diverse bioactivities depending on substitution:
Mechanistic Insights :
- The amino group at position 3 in the target compound may enhance hydrogen-bond interactions with biological targets, similar to PDE10A inhibitors in .
- Bulky substituents (e.g., biphenyl in Compound 73) improve target engagement but may reduce solubility .
Biological Activity
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a compound belonging to the aminopyridinone class, notable for its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and implications in therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 178.24 g/mol. The compound features a pyridine ring substituted with an amino group and a pyridin-3-ylmethyl moiety, contributing to its unique chemical properties that facilitate interactions with biological targets.
Research indicates that this compound acts primarily as a kinase inhibitor . It has shown effectiveness against several key kinases involved in cell division and cancer progression, including:
- Monopolar Spindle 1 (Mps1)
- Aurora Kinases (A and B)
These kinases are critical for mitosis and cell cycle regulation, making them significant targets for cancer therapeutics. The compound's ability to inhibit these kinases can potentially disrupt cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that variations in substituents on the pyridine rings can enhance or diminish inhibitory potency against specific kinases. For instance, the introduction of electron-donating groups has been correlated with increased activity against Aurora A kinase.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-pyridin-2(1H)-one | Basic pyridinone structure | Low activity against certain kinases |
| 6-Methyl-5-(pyridin-4-yl)pyridin-2(1H)-one | Methyl substitution at C6 | Increased potency against Aurora A kinase |
| 4-Aminoquinoline | Contains a quinoline ring | Known for antimalarial properties |
| 5-Aminopyridine | Simple pyridine structure | Used primarily in agricultural applications |
This table illustrates how structural variations can impact the biological activity of similar compounds, emphasizing the importance of SAR studies in drug development.
Biological Activity Studies
Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For example:
- MDA-MB-231 Cell Line : The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition at low concentrations.
- HeLa and A549 Cell Lines : Modifications to the compound's structure led to varying degrees of activity, highlighting the importance of functional groups in enhancing biological efficacy.
Case Studies
A notable study published in MDPI examined the antiproliferative activity of pyridine derivatives, including this compound. The findings revealed that:
- Derivatives with hydroxyl groups showed improved activity against HeLa cells.
- The presence of multiple functional groups often resulted in lower IC50 values, indicating enhanced potency.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis of pyridin-2(1H)-one derivatives often involves multi-step organic reactions. Key steps include:
- Functionalization of the pyridine ring : Palladium-catalyzed C–H bond activation can introduce substituents at specific positions via ligand-directed strategies .
- Amine coupling : The 3-amino group can be introduced through nucleophilic substitution or reductive amination under controlled pH and temperature .
- Purification : Advanced techniques like preparative HPLC or column chromatography are critical for isolating high-purity products .
Q. How can X-ray crystallography and software like SHELXL be utilized to resolve the compound’s structural ambiguities?
SHELXL is widely used for refining small-molecule crystal structures. For this compound:
- Data collection : High-resolution diffraction data (e.g., <1.0 Å) ensures accurate electron density maps.
- Hydrogen bonding analysis : SHELXL’s constraints refine positions of amino and carbonyl groups, revealing intermolecular interactions critical for stability .
- Validation : Use tools like PLATON to check for twinning or disorder, common in flexible pyridinone derivatives .
Q. What enzymatic targets are associated with pyridin-2(1H)-one derivatives, and how is inhibitory potency measured?
Pyridin-2(1H)-one derivatives, including this compound, inhibit enzymes like DPP-4 and HIV-1 reverse transcriptase:
- DPP-4 inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme assays .
- Anti-HIV activity : Cell-based assays with mutant HIV strains quantify EC₅₀ values .
- Specificity controls : Include reference inhibitors (e.g., Sitagliptin for DPP-4) to validate target selectivity .
Q. How can researchers address the low solubility of this compound in aqueous buffers?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS .
- Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) at the 3-amino position .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Advanced Research Questions
Q. What structural modifications improve pharmacokinetic properties while retaining target affinity?
-
Polar surface area (tPSA) optimization : Reduce tPSA by replacing the pyridin-3-ylmethyl group with less polar substituents (e.g., trifluoromethyl), lowering P-gp efflux ratios .
-
Metabolic stability : N-methylation of the pyridinone ring reduces oxidative metabolism in liver microsomes .
-
Example data :
Modification tPSA (Ų) P-gp Efflux Ratio IC₅₀ (DPP-4) Parent compound 99.3 25.0 0.75 μM Trifluoromethyl analog 75.5 0.8 0.14 μM
Q. How can pyridin-2(1H)-one hybrids be designed for multi-target antiviral activity?
- Scaffold hybridization : Fuse the pyridinone core with quinoline or chromene moieties to target HIV reverse transcriptase and integrase simultaneously .
- Molecular docking : Use AutoDock Vina to predict binding poses against conserved viral protease active sites .
- In vivo validation : Test hybrids in transgenic mice expressing humanized HIV targets to assess efficacy and toxicity .
Q. What strategies enable regioselective C–H functionalization of the pyridine ring?
- Directing groups : Install a transient directing group (e.g., 8-aminoquinoline) at the 3-amino position to activate C–H bonds at C-4 or C-5 for halogenation or arylation .
- Pd-catalyzed conditions : Use Pd(OAc)₂ with ligands like 2,2'-bipyridine to enhance selectivity for electron-deficient positions .
Q. How can computational modeling resolve contradictions in reported biochemical data?
- QSAR models : Train 3D-QSAR using CoMFA/CoMSIA on datasets with conflicting IC₅₀ values to identify critical steric/electronic features .
- Free-energy perturbation (FEP) : Calculate binding energy differences between wild-type and mutant enzyme variants (e.g., DPP-4 Y547F) to explain potency variations .
Q. What analytical methods validate compound purity and stability under experimental conditions?
Q. How does the pyridin-3-ylmethyl group influence interactions with lipid membranes?
- Molecular dynamics simulations : The pyridine nitrogen forms hydrogen bonds with phospholipid headgroups, enhancing membrane permeability .
- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers; a lower KD correlates with improved cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
